Glycidyl Oleate-d5

Descripción

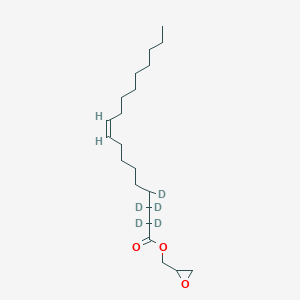

Structure

2D Structure

Propiedades

IUPAC Name |

oxiran-2-ylmethyl (Z)-2,2,3,3,4-pentadeuteriooctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9-/i15D,16D2,17D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYIWOYBERNXLX-LRHBODGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCC/C=C\CCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Glycidyl Oleate-d5 chemical properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycidyl Oleate-d5 is a deuterated stable isotope-labeled version of Glycidyl Oleate. It serves as an invaluable analytical tool, primarily utilized as an internal standard in chromatography-based analyses, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its deuteration provides a distinct mass difference from its unlabeled counterpart, allowing for precise quantification in complex matrices. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the potential biological relevance of this compound.

Chemical Properties

This compound is characterized by the incorporation of five deuterium atoms in the glycidyl moiety. This isotopic labeling is crucial for its function as an internal standard. The key chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate | [3] |

| Synonyms | 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate, Oleic acid-glycidyl ester D5 | [1] |

| CAS Number | 1426395-63-2 | [1] |

| Molecular Formula | C₂₁H₃₃D₅O₃ | [2] |

| Molecular Weight | 343.56 g/mol | [1][2] |

| Purity | >95% (GC) | [2] |

| Physical State | Neat | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis of this compound

While specific, proprietary synthesis protocols for commercially available this compound are not publicly disclosed, a plausible synthetic route can be devised based on established principles of organic chemistry. The most direct approach involves the esterification of oleic acid with a deuterated glycidol or a related deuterated three-carbon epoxide synthon, such as epichlorohydrin-d5.

Plausible Synthetic Pathway: Esterification of Oleic Acid with Epichlorohydrin-d5

This method involves a two-step process: the reaction of oleic acid with deuterated epichlorohydrin to form a chlorohydrin ester, followed by an intramolecular cyclization to yield the desired glycidyl ester.

Step 1: Formation of 3-chloro-2-hydroxypropyl oleate-d5

Oleic acid is reacted with an excess of epichlorohydrin-d5 in the presence of a catalyst. Anion exchange resins can be effective catalysts for this type of reaction. The reaction proceeds via the opening of the epoxide ring by the carboxylic acid.

Step 2: Intramolecular Cyclization (Epoxidation)

The resulting chlorohydrin intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing it to form the epoxide ring of this compound.

Figure 1. Plausible synthesis pathway for this compound.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of this compound based on the pathway described above.

Materials:

-

Oleic Acid (high purity)

-

Epichlorohydrin-d5

-

Anion exchange resin (e.g., Purolite A-500)

-

Sodium Hydroxide

-

Anhydrous solvent (e.g., toluene)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Esterification:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleic acid in a suitable anhydrous solvent.

-

Add a molar excess of epichlorohydrin-d5 and the anion exchange resin catalyst.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and filter to remove the catalyst.

-

Remove the solvent and excess epichlorohydrin-d5 under reduced pressure to obtain the crude chlorohydrin ester intermediate.

-

-

Cyclization:

-

Dissolve the crude intermediate in a suitable solvent.

-

Slowly add a solution of sodium hydroxide in water or alcohol at room temperature with vigorous stirring.

-

Continue stirring for several hours until TLC analysis indicates the complete conversion of the intermediate to the final product.

-

Extract the product with a non-polar organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification:

-

Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as an oil.

-

Biological Significance and Signaling Pathways

This compound itself is primarily used as an analytical standard and is not expected to have direct biological activity that differs from its non-deuterated counterpart. The biological significance of glycidyl esters, in general, stems from their in vivo hydrolysis to glycidol.

Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is linked to its ability to alkylate proteins and DNA.

One area of potential biological interaction for Glycidyl Oleate is related to lysophosphatidic acid (LPA) signaling. Labeled Glycidyl Oleate has been used in the preparation of lysophosphatidic acid analogs which are agonists of the Edg2 (LPA1) receptor. LPA is a signaling phospholipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival, through its interaction with specific G protein-coupled receptors.

Figure 2. Potential biological pathways related to Glycidyl Oleate.

Experimental Workflow for Analysis

This compound is instrumental in the quantitative analysis of glycidyl esters in various samples, particularly in food matrices where these compounds can form during processing at high temperatures.

Figure 3. A typical experimental workflow for the analysis of glycidyl esters.

Conclusion

This compound is a critical analytical reagent for the accurate quantification of glycidyl esters. Understanding its chemical properties and a plausible synthesis route is essential for its effective application in research and quality control. While its direct biological activity is limited, its hydrolysis product, glycidol, and its potential connection to LPA signaling pathways highlight the importance of monitoring glycidyl esters in consumer products. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working with this important stable isotope-labeled compound.

References

A Technical Guide to the Commercial Availability and Use of Glycidyl Oleate-d5 Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of the Glycidyl Oleate-d5 standard, a crucial deuterated analog for advanced research applications. The document details supplier information, product specifications, and a procedural workflow for procurement and laboratory use, designed to assist researchers in sourcing and effectively utilizing this standard.

Commercial Availability and Supplier Specifications

This compound is a stable isotope-labeled version of Glycidyl Oleate, often used as an internal standard in analytical chemistry, particularly for mass spectrometry-based quantification in metabolic research and drug development.[1] Several reputable suppliers offer this standard for research purposes. The following table summarizes the key quantitative data from various commercial vendors.

| Supplier | Product/Catalog Number | CAS Number | Purity | Available Quantities | Notes |

| Larodan | 41-4119 | 1426395-63-2 | >99% | Inquire | Research grade lipids.[2] |

| Clearsynth | CS-T-78765 | 1426395-63-2 | Inquire | Custom Synthesis | Used as an analytical standard for HPLC.[3] |

| Clearsynth | CS-T-103006 | Not Available | Inquire | 23 ug/mL in toluene | Solution form.[4] |

| MedchemExpress | HY-13837S | Not Available | Inquire | Inquire | Deuterium labeled Glycidyl oleate.[1] |

| MyBioSource | MBS1502409 | Not Available | Inquire | Inquire | Research-grade biochemical.[5] |

| SLS Ireland | TRC-KIT8391-60X1ML | Not Available | Inquire | 23 Mug/mL in toluene | Solution form.[6] |

| ESSLAB | Inquire | Inquire | Inquire | Inquire | Supplier for Chiron products.[7] |

Note: Pricing information is generally available upon request directly from the suppliers. Stock status and lead times may vary, with some products being custom synthesized.

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are typically application-specific and developed within the context of the research being conducted. However, its primary application is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

General Workflow for Use as an Internal Standard:

-

Standard Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., toluene, as supplied by Clearsynth and SLS Ireland).[4][6] Serial dilutions are then made to create a calibration curve or a single-point standard for internal calibration.

-

Sample Preparation: The biological or environmental sample to be analyzed is extracted to isolate the analyte of interest (unlabeled Glycidyl Oleate or related compounds).

-

Internal Standard Spiking: A known amount of the this compound internal standard is added to the sample extract prior to analysis.

-

Instrumental Analysis: The sample is injected into the LC-MS or GC-MS system. The instrument is configured to monitor the mass-to-charge ratio (m/z) of both the native analyte and the deuterated internal standard.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response.

Procurement and Laboratory Workflow

The process of acquiring and utilizing a chemical standard like this compound involves several key stages, from initial supplier identification to final data analysis. The following diagram illustrates this logical workflow.

Procurement and laboratory workflow for this compound standard.

This diagram outlines the sequential steps from identifying the need for the standard through to the final reporting of results, providing a clear visual guide for researchers and laboratory managers.

References

The Role of Deuterium Labeling in Glycidyl Oleate-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical purpose of deuterium labeling in Glycidyl Oleate-d5, a key analytical standard in the accurate quantification of glycidyl esters in various matrices, particularly in food safety and quality control.

The Core Purpose: Isotope Dilution Mass Spectrometry

Deuterium-labeled this compound serves a singular, crucial purpose: it is an ideal internal standard for use in isotope dilution mass spectrometry (ID-MS) analysis. The five deuterium atoms incorporated into the glycidyl oleate molecule render it chemically identical to the non-labeled analyte of interest (Glycidyl Oleate) but physically distinguishable by its higher molecular weight.

This mass difference is the cornerstone of its utility. When analyzed by mass spectrometry, this compound and the native Glycidyl Oleate will have different mass-to-charge ratios (m/z), allowing for their simultaneous but distinct detection.

The primary application of this technique is to enhance the accuracy and precision of quantitative analysis by correcting for analyte loss during sample preparation and for matrix effects that can suppress or enhance the ionization of the target analyte in the mass spectrometer.

Application in Food Safety: Analysis of Glycidyl Esters

Glycidyl esters are process-induced contaminants found in refined edible oils and fats. Due to their potential health risks, regulatory bodies worldwide have set maximum permissible levels for these compounds in food products. Accurate and reliable quantification of glycidyl esters is therefore paramount for ensuring food safety.

This compound is employed as an internal standard in methods developed to quantify Glycidyl Oleate, one of the major glycidyl esters present in edible oils.

The Analytical Workflow: A Step-by-Step Overview

The use of this compound as an internal standard is integrated into a multi-step analytical workflow. A generalized representation of this process is illustrated below.

Glycidyl Oleate vs. Glycidyl Oleate-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of Glycidyl Oleate and its deuterated analog, Glycidyl Oleate-d5. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development and food safety analysis. This document outlines the chemical properties, synthesis, biological significance, and analytical methodologies related to these compounds, with a particular focus on the application of this compound as an internal standard.

Core Compound Characteristics

Glycidyl Oleate is an ester formed from oleic acid and glycidol. It is a known process contaminant found in refined edible oils and fats, formed at high temperatures during the deodorization process.[1] Its toxicological significance arises from its in vivo hydrolysis to glycidol, a compound classified as a probable human carcinogen.[2] this compound is a stable isotope-labeled version of Glycidyl Oleate, where five hydrogen atoms on the glycidyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Glycidyl Oleate in various matrices.

Physicochemical Properties

A summary of the key physicochemical properties of Glycidyl Oleate and this compound is presented in Table 1. The primary difference between the two is the molecular weight, which is slightly higher for the deuterated compound due to the presence of five deuterium atoms.

| Property | Glycidyl Oleate | This compound |

| CAS Number | 5431-33-4[2][3] | 1426395-63-2[4] |

| Molecular Formula | C₂₁H₃₈O₃[2][3] | C₂₁H₃₃D₅O₃[4][5] |

| Molecular Weight | 338.52 g/mol [3] | 343.56 g/mol [4][5] |

| Appearance | Clear colorless to light yellow oil | Not explicitly stated, but assumed to be similar to the non-deuterated form |

| Boiling Point | 430.3 ± 28.0 °C at 760 mmHg[6] | Not available |

| Flash Point | 163.7 ± 8.9 °C[6] | Not available |

| Density | 0.9 ± 0.1 g/cm³[6] | Not available |

| Solubility | Soluble in chloroform, ethyl acetate; slightly soluble in methanol | Not explicitly stated, but assumed to be similar to the non-deuterated form |

| Storage Temperature | -20°C[4] | -20°C[4] |

Synthesis and Manufacturing

Glycidyl Oleate can be synthesized through several routes, primarily involving the esterification of oleic acid with glycidol.[1] An alternative method involves the reaction of an oleic acid salt, such as potassium oleate, with epichlorohydrin.[7]

This compound , as a deuterated standard, is synthesized using similar chemical principles but with deuterated starting materials. The synthesis typically involves the use of deuterated epichlorohydrin or deuterated glycidol to introduce the deuterium atoms onto the glycidyl moiety of the final molecule. While specific, detailed public-domain protocols for its synthesis are scarce, the general approach mirrors that of the unlabeled compound.

Biological Activity and Toxicology

The primary toxicological concern with Glycidyl Oleate is its metabolic conversion to glycidol. In the gastrointestinal tract, lipases hydrolyze the ester bond of Glycidyl Oleate, releasing free oleic acid and glycidol.[1]

Mechanism of Glycidol Genotoxicity

Glycidol is a reactive epoxide that can bind to cellular macromolecules, including DNA, leading to genotoxicity. The epoxide ring of glycidol is susceptible to nucleophilic attack by DNA bases, primarily at the N7 position of guanine and the N3 position of adenine, forming DNA adducts.[8][9] These adducts can disrupt DNA replication and transcription, leading to mutations and chromosomal aberrations if not repaired by the cell's DNA repair mechanisms.[9][10]

Analytical Methodologies: Quantification by LC-MS/MS

The gold standard for the quantification of Glycidyl Oleate in complex matrices such as edible oils is liquid chromatography-tandem mass spectrometry (LC-MS/MS), utilizing this compound as an internal standard.[11][12] The use of a stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression/enhancement, thus correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of Glycidyl Oleate in Edible Oil

This protocol is a synthesized methodology based on established and published methods.[11][12][13][14][15]

4.1.1. Materials and Reagents

-

Glycidyl Oleate analytical standard

-

This compound internal standard

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges: C18 and silica

4.1.2. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10 mg of the oil sample into a centrifuge tube. For low-level analysis (<0.5 mg/kg), a larger sample size (e.g., 0.5 g) may be used.

-

Internal Standard Spiking: Add a known amount of this compound solution in acetone to the sample.

-

Dissolution: Dissolve the spiked sample in acetone.

-

SPE Cleanup (Two-Step):

-

C18 SPE: Condition a C18 SPE cartridge with methanol. Load the sample solution onto the cartridge. Elute the analytes with methanol.

-

Silica SPE: Condition a silica SPE cartridge with hexane. Load the eluate from the C18 step. Wash with a non-polar solvent and then elute the glycidyl esters with a mixture of hexane and ethyl acetate (e.g., 95:5 v/v).

-

-

Solvent Evaporation and Reconstitution: Evaporate the final eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent mixture (e.g., methanol/isopropanol, 1:1 v/v).

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of methanol/water and an organic solvent like acetonitrile or isopropanol.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both Glycidyl Oleate and this compound to ensure specificity and accurate quantification.

-

4.1.4. Quantification

A calibration curve is constructed by plotting the ratio of the peak area of Glycidyl Oleate to the peak area of this compound against the concentration of the Glycidyl Oleate standards. The concentration of Glycidyl Oleate in the sample is then determined from this calibration curve.

Conclusion

Glycidyl Oleate and its deuterated analog, this compound, are critical compounds in the fields of food safety and toxicological research. While Glycidyl Oleate poses a potential health risk due to its metabolic conversion to the genotoxic compound glycidol, this compound serves as an indispensable tool for its accurate quantification. The methodologies and information presented in this guide are intended to provide researchers with a solid foundation for their work with these compounds, ensuring reliable and reproducible results. The use of stable isotope dilution analysis with this compound is highly recommended for any quantitative studies of Glycidyl Oleate to ensure the highest level of accuracy and precision.

References

- 1. Glycidyl oleate | 5431-33-4 | Benchchem [benchchem.com]

- 2. Glycidyl oleate | C21H38O3 | CID 5354568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 1426395-63-2 | LGC Standards [lgcstandards.com]

- 5. clearsynth.com [clearsynth.com]

- 6. glycidyl oleate | CAS#:5431-33-4 | Chemsrc [chemsrc.com]

- 7. CN103864725A - Glycidyl oleic acid ester and preparation method thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation of glycidyl methacrylate-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct Determination of Glycidyl Esters of Fatty Acids in Vegetable Oils by LC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ovid-verband.de [ovid-verband.de]

The Role of Glycidyl Oleate-d5 in the Analytical Frontier of Food Contaminant Analysis

An In-depth Technical Guide for Researchers and Scientists

The emergence of processing-induced contaminants in foodstuffs represents a significant challenge to global food safety. Among these, glycidyl fatty acid esters (GEs) have garnered considerable attention due to their classification as potential carcinogens. The accurate quantification of these compounds is paramount for regulatory compliance and consumer protection. This technical guide delves into the critical role of Glycidyl Oleate-d5 as an internal standard in the robust and reliable analysis of GEs in various food matrices, providing researchers, scientists, and drug development professionals with a comprehensive overview of current methodologies and best practices.

This compound is a deuterated analog of glycidyl oleate, a common GE found in refined edible oils and fats. Its structural similarity and distinct mass shift make it an ideal internal standard for isotope dilution mass spectrometry (IDMS) techniques. The use of such standards is crucial for correcting for analyte losses during sample preparation and for compensating for matrix effects during instrumental analysis, thereby ensuring the high accuracy and precision required in food contaminant analysis.

Quantitative Data Overview

The use of this compound and other deuterated glycidyl ester analogs has enabled the development of highly sensitive and reliable analytical methods. The following tables summarize key performance characteristics of methods employing these internal standards for the determination of glycidyl esters in various food matrices.

Table 1: Method Detection Limits (MDL) / Limits of Detection (LOD) and Limits of Quantification (LOQ) for Glycidyl Esters using Isotope Dilution Analysis

| Food Matrix | Analytical Method | Analyte(s) | LOD / MDL | LOQ | Reference |

| Edible Oils | LC-MS/MS | Glycidyl Esters (C16:0, C18:0, C18:1, C18:2, C18:3) | 70-150 µg/kg (for 10 mg sample) | Not Reported | [Becalski et al., 2012] |

| Edible Oils | LC-MS/MS | Glycidyl Esters (C16:0, C18:0, C18:1, C18:2, C18:3) | 1-3 µg/kg (for 0.5 g sample) | Not Reported | [Becalski et al., 2012] |

| Edible Oils | GC-MS | Glycidol | 0.02 mg/kg | 0.1 mg/kg | [1] |

| Infant and Adult/Pediatric Nutritional Formula (Powder) | GC-MS | Fatty Acid Esters of Glycidol | Not Reported | 4 µg/kg | [2] |

| Infant and Adult/Pediatric Nutritional Formula (Liquid) | GC-MS | Fatty Acid Esters of Glycidol | Not Reported | 0.7 µg/kg | [2] |

| Various Foods (Breads, Bakery Wares, Smoked Products, Snacks, Margarines) | GC-MS | Glycidyl Esters | Not Reported | As low as 100 µg/kg fat | [1] |

Table 2: Recovery Rates for Glycidyl Esters using Deuterated Internal Standards

| Food Matrix | Analytical Method | Spiking Level | Recovery (%) | Reference |

| Edible Oils | LC-MS/MS | 0.1, 1, and 10 mg/kg | 84 - 108 | [Becalski et al., 2012] |

| Infant and Adult/Pediatric Nutritional Formula | GC-MS | Not Specified | 91 - 124 | [2] |

| Edible Oils | GC-MS | 0.5 and 1.0 mg/kg (glycidol equivalent) | 87.5 - 106.5 | [1] |

Logical Relationship of this compound in Food Contaminant Analysis

The following diagram illustrates the fundamental role of this compound as an internal standard in the analytical workflow for glycidyl ester determination.

Caption: Logical relationship of this compound as an internal standard.

Experimental Protocols

The following sections provide detailed methodologies for the analysis of glycidyl esters in food matrices using this compound as an internal standard. These protocols are based on established methods and can be adapted for specific laboratory requirements.

Experimental Workflow for Glycidyl Ester Analysis

The diagram below outlines a typical experimental workflow for the analysis of glycidyl esters in a food sample.

Caption: A typical experimental workflow for glycidyl ester analysis.

Detailed Methodology: LC-MS/MS Analysis of Glycidyl Esters

This protocol is adapted from the method described by Becalski et al. (2012) for the analysis of glycidyl esters in edible oils.

1. Sample Preparation

-

Weigh 10 mg (for high concentration) or 0.5 g (for low concentration) of the oil sample into a suitable vial.

-

Add a known amount of this compound and other relevant deuterated glycidyl ester internal standards.

-

Dissolve the sample in an appropriate solvent (e.g., acetone).

-

Purification Step 1 (C18 SPE):

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol.

-

Load the sample solution onto the cartridge.

-

Elute the analytes with methanol.

-

-

Purification Step 2 (Silica SPE):

-

Condition a silica SPE cartridge with hexane.

-

Load the eluate from the C18 SPE step.

-

Wash with a non-polar solvent to remove interferences.

-

Elute the glycidyl esters with a solvent mixture (e.g., 5% ethyl acetate in hexane).

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 250 µL) of a suitable solvent mixture (e.g., methanol/isopropanol, 1:1, v/v).

2. LC-MS/MS Parameters

-

Liquid Chromatography (LC):

-

Column: C18 analytical column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: Isocratic elution with 100% methanol.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 10 - 20 µL.

-

Column Temperature: 30 - 40 °C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Positive ion atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for each native glycidyl ester and its corresponding deuterated internal standard. The selection of transitions should be based on the specific instrument and optimization experiments. For example, for Glycidyl Oleate, a potential precursor ion would be its [M+NH4]+ adduct, with product ions corresponding to the loss of the fatty acid and other characteristic fragments.

-

Detailed Methodology: GC-MS Analysis of Glycidyl Esters (Indirect Method)

This protocol outlines a general indirect method for the determination of glycidyl esters, which involves the conversion of GEs to a measurable derivative.

1. Sample Preparation and Derivatization

-

Weigh a known amount of the food sample.

-

Add the internal standard, this compound.

-

Hydrolysis/Transesterification: The esters are cleaved to release free glycidol. This can be achieved through acidic or alkaline hydrolysis.

-

Derivatization: The released glycidol is then derivatized to a more volatile and thermally stable compound suitable for GC analysis. A common derivatizing agent is phenylboronic acid (PBA), which forms a cyclic ester with glycidol.

-

Extraction: The derivatized analyte is extracted into an organic solvent (e.g., hexane).

-

The extract is concentrated or diluted as necessary before injection.

2. GC-MS Parameters

-

Gas Chromatography (GC):

-

Inlet: Splitless injection.

-

Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) or full scan mode.

-

Monitored Ions: Select characteristic ions for the derivatized glycidol and the corresponding derivative of the deuterated internal standard.

-

Conclusion

This compound is an indispensable tool in the modern analytical laboratory for the accurate and reliable quantification of glycidyl esters in a wide range of food products. Its use in isotope dilution mass spectrometry methods provides the necessary precision and accuracy to meet stringent regulatory requirements and to ensure the safety of the food supply. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working in the field of food contaminant analysis. As analytical instrumentation continues to evolve, the principles of isotope dilution using standards like this compound will remain a cornerstone of high-quality analytical measurements.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. Determination of 2- and 3-MCPD as well as 2- and 3-MCPD Esters and Glycidyl Esters (GE) in Infant and Adult/Pediatric Nutritional Formula by Gas Chromatography Coupled to Mass Spectrometry Method, First Action 2018.03 - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding glycidyl esters in edible oil refining

An In-depth Technical Guide to Understanding and Mitigating Glycidyl Esters in Edible Oil Refining

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of glycidyl fatty acid esters (GEs) in the context of edible oil refining. It covers the core principles of their formation, detailed analytical methodologies for their quantification, effective mitigation strategies, and the toxicological significance of their hydrolysis product, glycidol.

Introduction to Glycidyl Esters

Glycidyl fatty acid esters (GEs) are process-induced chemical contaminants that are formed in edible oils, particularly during high-temperature refining steps.[1][2] They are not naturally present in crude vegetable oils.[3] The primary concern regarding GEs is their hydrolysis in the gastrointestinal tract, which releases free glycidol.[4] The International Agency for Research on Cancer (IARC) has classified glycidol as a "probably carcinogenic to human" (Group 2A) agent, primarily due to its genotoxic and carcinogenic effects observed in animal studies.[4] Consequently, monitoring and controlling GE levels in refined oils is a critical aspect of food safety and quality assurance.

Formation of Glycidyl Esters

The formation of GEs is intrinsically linked to the refining process, with the vast majority being generated during the final deodorization stage.

Precursors and Mechanism

The primary precursors for GE formation are diacylglycerols (DAGs) and, to a lesser extent, monoacylglycerols (MAGs).[4] Triacylglycerols (TAGs), the main component of edible oils, are not considered direct precursors.[4] The mechanism involves an intramolecular rearrangement of a DAG molecule at high temperatures, leading to the elimination of a fatty acid and the formation of the characteristic glycidyl epoxide ring.[5]

The critical process parameters are temperature and time. GE formation begins at approximately 200°C and increases significantly at temperatures above 230°C, which are typical for conventional deodorization processes designed to remove free fatty acids (FFAs) and other volatile compounds.[4][6] Oils with a naturally high DAG content, such as palm oil and rice bran oil, are particularly susceptible to GE formation.[4]

dot

References

- 1. academic.oup.com [academic.oup.com]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Formation of glycidyl methacrylate-DNA adducts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method) [library.aocs.org]

- 6. shimadzu.com [shimadzu.com]

toxicological profile of glycidyl esters and metabolites

An In-Depth Technical Guide on the Toxicological Profile of Glycidyl Esters and Their Metabolites

Introduction

Glycidyl esters (GEs) are process-induced chemical contaminants that are formed at high temperatures (over 200°C) during the refining of vegetable oils, particularly in the deodorization step.[1][2][3][4] They are prevalent in refined edible oils and fats and, consequently, in food products that contain them, such as infant formula, margarines, and baked goods.[5] The primary toxicological concern associated with GEs is not the esters themselves, which exhibit low toxicity, but their hydrolysis in the gastrointestinal tract.[6] This process releases glycidol, a reactive epoxide, which is a known genotoxic carcinogen.[6][7]

The International Agency for Research on Cancer (IARC) has classified glycidol as a "probable human carcinogen" (Group 2A).[1][8][9] This classification, coupled with the widespread presence of GEs in the food supply, has prompted significant research into their metabolism, toxicity, and mechanisms of action. This guide provides a comprehensive overview of the toxicological profile of GEs and their primary metabolite, glycidol, intended for researchers, scientists, and drug development professionals.

Metabolism and Toxicokinetics

Following ingestion, GEs are efficiently absorbed and are rapidly hydrolyzed by lipases in the gastrointestinal tract to yield fatty acids and free glycidol.[6] The toxicological profile of GEs is therefore predominantly dictated by the systemic exposure to and subsequent metabolism of glycidol.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Glycidol:

-

Absorption: Studies in rats indicate that approximately 87-92% of orally administered glycidol is absorbed from the gastrointestinal tract.

-

Distribution: Once absorbed, glycidol is rapidly distributed throughout the body.

-

Metabolism: Glycidol is metabolized via several key pathways. The primary route is enzymatic conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This forms S-(2,3-dihydroxypropyl)glutathione, which is further processed in the mercapturic acid pathway to be excreted in the urine as metabolites like S-(2,3-dihydroxypropyl)cysteine.[9] A secondary pathway involves hydrolysis to glycerol, catalyzed by epoxide hydrolases. There is also evidence that glycidol can be converted to 3-monochloropropane-1,2-diol (3-MCPD) in vivo, another processing contaminant of toxicological concern.[10]

-

Excretion: The majority of glycidol metabolites are excreted in the urine.[9]

Mechanism of Toxicity: Genotoxicity

The toxicity of glycidol is primarily attributed to its highly reactive epoxide ring. This electrophilic structure enables glycidol to react with nucleophilic sites on cellular macromolecules, including DNA and proteins, forming covalent adducts. The formation of DNA adducts is a critical initiating event in its genotoxic and carcinogenic mechanism.[6][9] Glycidol is a direct-acting DNA alkylating agent and has been shown to be mutagenic in a wide array of in vitro and in vivo test systems.[9]

References

- 1. Occurrence of 3-monochloropropane-1,2-diol and glycidyl esters in artisanal vegetable edible oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cot.food.gov.uk [cot.food.gov.uk]

- 10. Orally administered glycidol and its fatty acid esters as well as 3-MCPD fatty acid esters are metabolized to 3-MCPD in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of Glycidyl Oleate-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for Glycidyl Oleate-d5, a deuterated analog of Glycidyl Oleate. Understanding the stability profile of this compound is critical for its effective use in research and development, particularly in its application for the preparation of lysophosphatidic acid (LPA) analogs which are agonists of the Edg2 lysophosphatidic acid receptor.[1] This document outlines recommended storage conditions, potential degradation pathways, and detailed methodologies for stability-indicating analysis.

Storage Conditions

The stability of this compound is highly dependent on storage temperature and whether it is in its pure form or in a solvent. Adherence to recommended storage conditions is crucial to maintain the integrity and purity of the compound.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration |

| Pure (Neat) | -20°C | Up to 3 years |

| Pure (Neat) | 4°C | Up to 2 years |

| In Solvent | -80°C | Up to 6 months |

| In Solvent | -20°C | Up to 1 month |

Data compiled from multiple suppliers.[2]

It is imperative to keep the compound in a well-closed container and store it in a dry, cool, and ventilated area.[3] For solutions, it is advisable to aliquot the stock to prevent repeated freeze-thaw cycles.

Stability Profile and Degradation Pathways

This compound, like other glycidyl esters, is susceptible to degradation through several pathways, primarily hydrolysis and thermal decomposition. These processes can lead to the formation of various impurities that may affect experimental outcomes.

Hydrolytic Degradation

The ester linkage and the epoxide ring in this compound are both susceptible to hydrolysis. This can be catalyzed by enzymes, such as lipases, or by acidic or basic conditions.

-

Enzymatic Hydrolysis: In biological systems, lipases can hydrolyze the ester bond, releasing glycidol-d5 and oleic acid.

-

Chemical Hydrolysis: The rate of hydrolysis is influenced by pH, with both acidic and alkaline conditions accelerating the degradation. The primary products are monoacylglycerol, fatty acid, and glycerol.[3]

Thermal Degradation

Exposure to high temperatures can induce the degradation of this compound. Thermal decomposition can lead to the formation of a complex mixture of degradation products.

-

Primary Degradation: The initial step in thermal degradation is often the opening of the epoxide ring, followed by further reactions.

-

Degradation Products: Characterized products from the thermal decomposition of similar glycidyl esters include aldehydes (e.g., propanal, butanal), hydrocarbons, and polar compounds formed through polymerization.

The degradation of glycidyl esters is believed to follow pseudo-first-order kinetics, with the rate of degradation being more favorable than the rate of formation at high temperatures.

Experimental Protocols

The following are detailed methodologies for experiments relevant to the stability and analysis of this compound.

Stability-Indicating UPLC-MS/MS Method

This method is designed to separate this compound from its potential degradation products and provide accurate quantification.

Objective: To develop and validate a stability-indicating UPLC-MS/MS method for the determination of this compound.

Instrumentation:

-

UPLC system with a binary solvent manager and a sample manager

-

Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient:

Time (min) %A %B 0.0 50 50 1.0 50 50 5.0 0 100 8.0 0 100 8.1 50 50 | 10.0 | 50 | 50 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

MRM Transitions:

-

This compound: Precursor Ion > Product Ion (To be determined by infusion of the standard)

-

Internal Standard (e.g., Glycidyl Oleate): Precursor Ion > Product Ion

-

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Prepare working standards by serial dilution of the stock solution in acetonitrile.

-

For stability samples, dilute an appropriate aliquot with acetonitrile to fall within the calibration curve range.

Forced Degradation Study:

-

Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 30% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 24 hours.

-

Photolytic Degradation: UV light (254 nm) for 24 hours.

In Vitro Enzymatic Hydrolysis Assay

This protocol assesses the susceptibility of this compound to enzymatic hydrolysis by pancreatic lipase.

Objective: To determine the rate and extent of hydrolysis of this compound by pancreatic lipase.

Materials:

-

This compound

-

Porcine Pancreatic Lipase

-

Tris-HCl buffer (pH 8.0)

-

Bile salts

-

Calcium chloride (CaCl₂)

-

Acetonitrile

-

UPLC-MS/MS system

Procedure:

-

Prepare a substrate solution of this compound in Tris-HCl buffer containing bile salts.

-

Pre-incubate the substrate solution at 37°C for 5 minutes.

-

Initiate the reaction by adding a solution of pancreatic lipase in Tris-HCl buffer containing CaCl₂.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate the enzyme.

-

Analyze the supernatant for the remaining this compound and the formation of oleic acid-d5 using the UPLC-MS/MS method described above.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis of Lysophosphatidic Acid (LPA) Analogs

This compound is a precursor for the synthesis of LPA analogs. The epoxide ring is opened by a phosphate-containing nucleophile to introduce the phosphoglycerol headgroup, a key structural feature for LPA receptor agonism.

Caption: Synthesis of LPA analogs from this compound.

LPA Receptor Signaling Pathway

LPA analogs synthesized from this compound can act as agonists at G protein-coupled receptors (GPCRs), such as the Edg2 (LPA₁) receptor. This initiates a downstream signaling cascade involving G proteins, leading to various cellular responses.

Caption: LPA receptor-mediated signaling cascade.

Experimental Workflow for Stability Testing

A logical workflow is essential for a comprehensive stability assessment of this compound. This involves subjecting the compound to stress conditions and analyzing the resulting samples with a validated stability-indicating method.

References

Methodological & Application

Application Note: Quantification of Glycidyl Esters in Edible Oils Using Glycidyl Oleate-d5 as an Internal Standard for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantitative analysis of glycidyl esters (GEs) in edible oils using gas chromatography-mass spectrometry (GC-MS). Glycidyl esters are process-induced contaminants formed during the refining of edible oils and are considered a potential health risk. The presented protocol is based on the widely accepted indirect analysis approach, which involves the alkaline-catalyzed transesterification of glycidyl esters to glycidol, followed by derivatization and GC-MS analysis. To ensure accuracy and precision, Glycidyl Oleate-d5 is utilized as an internal standard. This document provides a comprehensive experimental protocol, instrument parameters, and representative performance data.

Introduction

Glycidyl esters (GEs) are process contaminants that are formed at high temperatures during the refining of vegetable oils. Upon ingestion, these esters are hydrolyzed in the gastrointestinal tract, releasing free glycidol, which has been classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC). Consequently, regulatory bodies worldwide have set maximum permissible levels for GEs in edible oils and food products.

Accurate and sensitive analytical methods are crucial for monitoring GE levels in food to ensure consumer safety. The most common approach for GE quantification is the indirect method, which involves the conversion of GEs to a more readily analyzable derivative. This application note describes a detailed protocol for the analysis of GEs in edible oils using GC-MS with this compound as an internal standard. The use of a deuterated internal standard that is structurally similar to the analytes of interest is critical for correcting variations in sample preparation and instrument response, thereby ensuring high-quality quantitative results.

Experimental Protocol

This protocol is based on established official methods such as AOCS Cd 29c-13, ISO 18363-1, and DGF C-VI 18 (10).

1. Reagents and Materials

-

Solvents: n-Hexane, Isooctane, Diethyl ether, Ethyl acetate (all GC or HPLC grade)

-

Reagents: Sodium methoxide solution (25% in methanol), Phenylboronic acid (PBA), Acetic acid, Sodium chloride (NaCl), Anhydrous sodium sulfate.

-

Internal Standard (IS): this compound solution (10 µg/mL in ethyl acetate).

-

Calibration Standards: A mixed standard solution of common glycidyl esters (e.g., glycidyl palmitate, glycidyl stearate, glycidyl oleate, glycidyl linoleate) at various concentrations.

-

Sample: Edible oil to be analyzed.

2. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 100 mg of the oil sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount (e.g., 100 µL) of the this compound internal standard solution to the sample.

-

Dissolution: Add 1 mL of n-hexane to dissolve the oil sample and vortex for 30 seconds.

-

Transesterification:

-

Add 250 µL of sodium methoxide solution to the sample.

-

Vortex vigorously for 1 minute at room temperature to initiate the alkaline-catalyzed transesterification of glycidyl esters to free glycidol.

-

-

Reaction Quenching and Derivatization:

-

This is a two-part process to differentiate between 3-MCPD esters and glycidyl esters.

-

Assay A (for total 3-MCPD and glycidol): After transesterification, add 3 mL of an acidic sodium chloride solution. The acidic conditions and chloride ions will convert the released glycidol into 3-monochloropropane-1,2-diol (3-MCPD).

-

Assay B (for 3-MCPD only): In a separate sample, after transesterification, add 3 mL of an acidic chloride-free salt solution (e.g., sodium bromide). This will determine the amount of 3-MCPD originating from 3-MCPD esters only.

-

-

Extraction:

-

Add 3 mL of a hexane/diethyl ether mixture (80:20, v/v) and vortex for 1 minute.

-

Centrifuge at 3000 rpm for 5 minutes to separate the phases.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction step with another 3 mL of the hexane/diethyl ether mixture.

-

Combine the organic extracts.

-

-

Derivatization with Phenylboronic Acid (PBA):

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Add 200 µL of a solution of phenylboronic acid in ethyl acetate (e.g., 1 mg/mL).

-

Heat at 70°C for 20 minutes to form the stable PBA derivative of 3-MCPD.

-

-

Final Preparation:

-

Cool the sample to room temperature.

-

Add 1 mL of isooctane and a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the final solution to a GC vial for analysis.

-

3. GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (or similar mid-polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Oven Program | 80°C (hold 2 min), ramp to 200°C at 10°C/min, then to 300°C at 20°C/min (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| SIM Ions | To be determined based on the PBA derivatives of 3-MCPD and the deuterated standard |

Data Presentation

The concentration of glycidyl esters (expressed as glycidol) is calculated by subtracting the result of Assay B from Assay A. The use of this compound as an internal standard allows for accurate quantification by correcting for any analyte loss during sample preparation and for variations in injection volume.

Table 1: Representative Method Performance Data for Glycidyl Ester Analysis

The following data is representative of the performance of indirect GC-MS methods for glycidyl ester analysis and is what can be expected when using this compound as an internal standard.

| Parameter | Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.05 mg/kg |

| Limit of Quantitation (LOQ) | 0.05 - 0.10 mg/kg |

| Accuracy (Recovery) | 85 - 115% |

| Precision (RSD%) | |

| - Repeatability (Intra-day) | < 10% |

| - Reproducibility (Inter-day) | < 15% |

Experimental Workflow Diagram

Caption: Experimental workflow for the GC-MS analysis of glycidyl esters.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable and accurate means for the quantification of glycidyl esters in edible oils. The protocol, based on established official methods, ensures robust results suitable for routine monitoring and quality control. The use of a deuterated internal standard is paramount for achieving the high level of accuracy and precision required for regulatory compliance and consumer safety. This application note serves as a comprehensive guide for researchers and analysts in the field of food safety and quality assurance.

Application Note: Quantification of Glycidyl Esters in Edible Oils Using Isotope Dilution GC-MS/MS with Glycidyl Oleate-d5

Abstract

This application note details a robust and sensitive method for the quantification of glycidyl esters (GEs) in edible oils. The protocol employs a sample preparation procedure involving extraction and derivatization, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). Glycidyl Oleate-d5 is utilized as an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation. This method is suitable for researchers, scientists, and quality control professionals in the food industry and regulatory agencies.

Introduction

Glycidyl esters are process-induced contaminants that can form in edible oils during high-temperature refining processes. Due to potential health concerns associated with their hydrolysis product, glycidol, which is classified as a probable human carcinogen, accurate and reliable analytical methods for their quantification are essential. This application note describes an indirect analytical approach where GEs are converted to a stable, detectable derivative for GC-MS/MS analysis. The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and mitigating variability during the multi-step sample preparation process.

Experimental Workflow Diagram

Caption: Workflow for the analysis of glycidyl esters in edible oils.

Materials and Reagents

-

This compound (Internal Standard)

-

Reference standards for target glycidyl esters

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium sulfate (anhydrous)

-

Sulfuric acid in methanol (acidic catalyst for transesterification)

-

Sodium bicarbonate solution

-

Phenylboronic acid (PBA) (derivatizing agent)

-

Toluene (HPLC grade)

Equipment

-

Gas chromatograph with tandem mass spectrometer (GC-MS/MS)

-

Autosampler

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

Analytical balance

-

Standard laboratory glassware

Detailed Protocol

1. Standard Preparation

1.1. Internal Standard Stock Solution: Prepare a stock solution of this compound in toluene at a concentration of 10 µg/mL.

1.2. Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target glycidyl esters. Fortify each calibration standard with the this compound internal standard stock solution to a final concentration of 1 µg/mL.

2. Sample Preparation

2.1. Sample Weighing: Accurately weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

2.2. Internal Standard Spiking: Add a known volume of the this compound internal standard stock solution to the oil sample.

2.3. Extraction: 2.3.1. Add 2 mL of a hexane:ethyl acetate (85:15, v/v) solution to the sample tube. 2.3.2. Vortex vigorously for 1 minute to ensure thorough mixing. 2.3.3. Centrifuge at 3000 rpm for 5 minutes to separate the layers. 2.3.4. Transfer the upper organic layer to a clean tube.

2.4. Acidic Transesterification: 2.4.1. Evaporate the solvent from the extracted sample under a gentle stream of nitrogen. 2.4.2. Add 1 mL of 0.5 M sulfuric acid in methanol to the residue. 2.4.3. Cap the tube tightly and heat at 80°C for 30 minutes to convert the glycidyl esters to 3-monochloro-1,2-propanediol (3-MCPD).

2.5. Neutralization and Derivatization: 2.5.1. After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction. 2.5.2. Add 1 mL of a 1 mg/mL solution of phenylboronic acid in diethyl ether. 2.5.3. Vortex for 1 minute to facilitate the derivatization of 3-MCPD. 2.5.4. Allow the phases to separate and transfer the upper ether layer containing the derivatized analyte to a GC vial for analysis.

3. GC-MS/MS Analysis

-

GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Oven Program: Start at 80°C, hold for 1 min, ramp to 250°C at 10°C/min, then to 300°C at 20°C/min, hold for 5 min.

-

MS Ion Source: Electron Ionization (EI) at 70 eV

-

MS Mode: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-product ion transitions for the derivatized 3-MCPD and the corresponding derivative from this compound.

-

Quantitative Data Summary

| Parameter | Result | Notes |

| Linearity (R²) | > 0.995 | For a concentration range of 10 - 1000 µg/kg |

| Limit of Quantification (LOQ) | 10 µg/kg | For glycidol equivalent in oil |

| Limit of Detection (LOD) | 3 µg/kg | For glycidol equivalent in oil |

| Recovery | 92% - 105% | Spiked at 50, 100, and 500 µg/kg levels |

| Precision (RSD) | < 10% | Intra-day and inter-day precision |

Discussion

The described method provides a reliable means for the quantification of glycidyl esters in various edible oils. The acidic transesterification step effectively converts the glycidyl esters to 3-MCPD, which is then derivatized with phenylboronic acid to enhance its volatility and chromatographic performance. The use of this compound as an internal standard is crucial for compensating for any analyte loss during the extraction, transesterification, and derivatization steps, thereby ensuring high accuracy and precision of the results. The quantitative data presented demonstrates that the method is sensitive, linear over a relevant concentration range, and provides excellent recovery and precision.

Logical Relationship Diagram

Caption: Logic for quantification using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the analysis of glycidyl esters in edible oils using GC-MS/MS with this compound as an internal standard. The method is demonstrated to be accurate, precise, and sensitive, making it suitable for routine monitoring and research applications in the field of food safety.

Application Notes and Protocols for the Analysis of Glycidyl Oleate-d5 in Infant Formula

Introduction

Glycidyl fatty acid esters (GEs) are process-induced contaminants that can be found in refined vegetable oils, a key ingredient in infant formulas.[1][2][3] These esters are hydrolyzed in the digestive tract to release free glycidol, which has been classified as a probable human carcinogen.[4][5][6] Due to the vulnerability of infants, regulatory bodies have set stringent maximum levels for GEs in infant formula.[7] Accurate and reliable analytical methods are therefore crucial for monitoring and ensuring the safety of these products. Isotope dilution mass spectrometry is a highly effective technique for the quantification of GEs, and the use of a deuterated internal standard such as Glycidyl Oleate-d5 provides high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the determination of glycidyl esters in infant formula using this compound as an internal standard, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes representative quantitative data for glycidyl ester (expressed as glycidol) concentrations found in infant formula from various studies. This data highlights the range of concentrations that can be expected and the importance of sensitive analytical methods.

| Region/Study | Sample Type | Concentration Range (ng/g or µg/kg) | Mean Concentration (ng/g or µg/kg) | Analytical Method | Reference |

| Canadian Market (2015) | Reconstituted Formula | Up to 40.3 ng/g | 8.7 ng/g | LC-MS/MS | [3][8] |

| Canadian Market (2019) | Reconstituted Formula | Up to 31.5 ng/g | 6.7 ng/g | LC-MS/MS | [3][8] |

| United States | Powder Formula | 4-2000 µg/kg | - | GC-MS | [9][10] |

| United States | Liquid Formula | 0.7-333 µg/kg | - | GC-MS | [9][10] |

| Centre for Food Safety (CFS) | Infant Formula | 3.1-53 µg/kg | 10.6 µg/kg | Not specified | [4] |

| Brazilian Market | Infant Formula | - | - | GC-MS | [11] |

| Malaysian Market | Infant Formula | LOQ: 0.10 µg/g | - | GC-MS | [11] |

Experimental Protocols

This section details the protocol for the analysis of glycidyl esters in infant formula using this compound as an internal standard with LC-MS/MS.

1. Materials and Reagents

-

Solvents: Ethyl acetate, n-Hexane, Acetonitrile, Water (all LC-MS grade)

-

Internal Standard: this compound solution (concentration to be optimized based on instrument sensitivity)

-

Solid Phase Extraction (SPE) Cartridges: Normal-phase cartridges (e.g., silica-based)

-

Infant Formula Samples: Powdered or liquid

-

Reagent: Sodium sulfate (anhydrous)

2. Sample Preparation

The following workflow outlines the key steps for extracting glycidyl esters from infant formula.

Figure 1: Workflow for the extraction and cleanup of glycidyl esters from infant formula.

Detailed Steps:

-

Sample Weighing and Reconstitution: Weigh approximately 2 g of powdered infant formula into a centrifuge tube. For liquid formula, use an equivalent amount. Add 12 mL of water and vortex thoroughly to reconstitute.[12]

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the reconstituted sample. The exact amount should be optimized based on the expected concentration range of the analytes and the sensitivity of the mass spectrometer.

-

Liquid-Liquid Extraction: Add 12 mL of ethyl acetate to the sample, vortex vigorously for 15 seconds, and then shake for 1.5 hours at 35°C.[12]

-

Centrifugation: Centrifuge the mixture at 14,500 x g for 20 minutes to separate the layers.[12]

-

Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat Extraction: Repeat the extraction process (steps 3-5) two more times, combining the organic layers.[12]

-

Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution for SPE: Reconstitute the dried extract in a small volume of n-hexane.

-

Solid-Phase Extraction (SPE) Cleanup: Condition an appropriate SPE cartridge with n-hexane. Load the reconstituted sample onto the cartridge. Wash the cartridge with n-hexane to remove nonpolar interferences. Elute the glycidyl esters with a suitable solvent mixture (e.g., a mixture of n-hexane and ethyl acetate). The exact solvent composition for elution should be optimized.

-

Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume of acetonitrile for LC-MS/MS analysis.

3. LC-MS/MS Analysis

-

Chromatographic Column: A C18 column is typically suitable for the separation of glycidyl esters.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Ionization Mode: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

-

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the target glycidyl esters and the this compound internal standard must be determined and optimized.

4. Quantification

Create a calibration curve using standards of the target glycidyl esters of known concentrations, each spiked with the same amount of this compound internal standard. The concentration of the glycidyl esters in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Metabolic Pathway

Upon ingestion, glycidyl esters are hydrolyzed by lipases in the gastrointestinal tract to release free glycidol and the corresponding fatty acids. Glycidol is then absorbed and can undergo further metabolism. The following diagram illustrates this initial and critical step.

Figure 2: Simplified pathway of in vivo hydrolysis of glycidyl esters to glycidol.

The use of this compound as an internal standard in an isotope dilution LC-MS/MS method provides a robust and accurate approach for the quantification of glycidyl esters in infant formula. The detailed protocol provided here, from sample preparation to analysis, offers a reliable framework for researchers and quality control laboratories. The presented data and metabolic pathway information further underscore the importance of monitoring these process contaminants in infant nutrition products to ensure consumer safety.

References

- 1. The impact of infant formula production on the concentrations of 3-MCPD and glycidyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. cfs.gov.hk [cfs.gov.hk]

- 5. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-MCPD and glycidol in infant formula | Buchi.com [buchi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Occurrence of glycidyl esters in infant formula products on the Canadian market between 2015 and 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of 2- and 3-MCPD as well as 2- and 3-MCPD Esters and Glycidyl Esters (GE) in Infant and Adult/Pediatric Nutritional Formula by Gas Chromatography Coupled to Mass Spectrometry Method, First Action 2018.03 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fda.gov [fda.gov]

Application Notes and Protocols for the Quantification of Glycidyl Esters in Palm Oil Using Isotopic Standards

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of glycidyl esters (GEs) in palm oil. The methodologies described herein utilize stable isotope dilution for accurate and reliable quantification, a critical aspect for food safety assessment and quality control in the food and pharmaceutical industries. Glycidyl esters are process-induced contaminants formed during the refining of edible oils and are considered a health concern due to their potential carcinogenic properties.[1][2]

Introduction to Glycidyl Ester Analysis

Glycidyl esters are fatty acid esters of glycidol that are formed at high temperatures during the deodorization step of edible oil refining.[1][3] Due to toxicological concerns, regulatory bodies have set maximum limits for GEs in various food products, necessitating sensitive and accurate analytical methods for their quantification.[4]

Two primary analytical approaches are employed for the determination of GEs:

-

Indirect Methods: These methods are more established and involve the conversion of GEs to a more easily analyzable derivative. This typically includes the hydrolysis or transesterification of GEs to free glycidol, followed by derivatization.[5][6] The American Oil Chemists' Society (AOCS) has established official indirect methods, including AOCS Cd 29a-13, Cd 29b-13, and Cd 29c-13.[1][4]

-

Direct Methods: These methods aim to quantify the intact glycidyl esters without chemical modification.[5] This approach, often utilizing Liquid Chromatography-Mass Spectrometry (LC-MS), can provide information on the specific fatty acid composition of the GEs.[2]

The use of stable isotope-labeled internal standards is crucial in both methods to compensate for matrix effects and variations in sample preparation and instrument response, leading to higher accuracy and precision.[7] Commonly used isotopic standards include glycidol-d5, 3-MCPD-ester-d5, and pentadeuterated glycidyl oleate.[1][7]

Experimental Protocols

Indirect Method: GC-MS Analysis based on AOCS Official Method Cd 29c-13 (Modified)

This protocol describes the quantification of total GEs by converting them to 3-monobromopropanediol (3-MBPD) followed by derivatization and GC-MS analysis.

2.1.1. Principle

Glycidyl esters are hydrolyzed to glycidol, which is then converted to 3-MBPD in the presence of a bromide source under acidic conditions. The 3-MBPD is then derivatized, typically with phenylboronic acid (PBA), to form a volatile compound suitable for GC-MS analysis.[5][7] A deuterated internal standard is added at the beginning of the procedure to ensure accurate quantification.

2.1.2. Materials and Reagents

-

Palm oil sample

-

Isotopic Internal Standard: Pentadeuterated glycidyl oleate (Gly-O-d5) or similar.[7]

-

Solvents: Tetrahydrofuran (anhydrous), n-heptane, ethyl acetate (HPLC grade).[7][8]

-

Reagents: Sulfuric acid, sodium bromide, sodium hydrogen carbonate, phenylboronic acid (PBA).[7][8]

-

Solid Phase Extraction (SPE) cartridges (if necessary for cleanup).[1]

2.1.3. Sample Preparation and Derivatization

-

Sample Weighing: Accurately weigh approximately 0.1 g of the palm oil sample into a centrifuge tube.[8]

-

Internal Standard Spiking: Add a known amount of the isotopic internal standard solution (e.g., 25 µL of Gly-O-d5 solution) to the sample.[8]

-

Conversion to 3-MBPD monoesters: Add 2 mL of anhydrous tetrahydrofuran and 30 µL of a sulfuric acid solution containing sodium bromide. Vortex the mixture.[7][8]

-

Incubation: Incubate the mixture in a water bath at 50°C for 15 minutes.[8]

-

Reaction Termination: Stop the reaction by adding 3 mL of a sodium hydrogen carbonate solution.[8]

-

Extraction: Add 2 mL of n-heptane and vortex. Centrifuge and discard the upper organic layer. Repeat this washing step.

-

Derivatization: Extract the released and derivatized analytes with ethyl acetate. The released glycidol (as 3-MBPD) is then derivatized with phenylboronic acid.[7]

-

Final Preparation: Evaporate the sample to dryness under a stream of nitrogen and reconstitute the residue in isooctane for GC-MS analysis.[7]

2.1.4. GC-MS Instrumental Analysis

-

Gas Chromatograph (GC): Agilent 7890B GC system or equivalent.[5]

-

Mass Spectrometer (MS): Agilent 5977B mass selective detector or equivalent.[5]

-

Capillary Column: DB-5 (30 m × 0.25 mm ID, 0.25 µm) or similar.[5]

-

Carrier Gas: Helium at a constant flow of 1.4 mL/min.[5]

-

Inlet Temperature: 280°C.[3]

-

Oven Temperature Program: 85°C (hold 0.5 min), ramp to 150°C at 6°C/min, then to 180°C at 12°C/min, and finally to 280°C at 25°C/min (hold 7 min).[4]

-

MSD Parameters:

2.1.5. Quantification

Quantification is performed using a deuterated internal standard calibration method.[4] The concentration of GEs is calculated based on the area ratio of the target analyte peak to the internal standard peak.

Direct Method: LC-MS/MS Analysis

This protocol allows for the direct quantification of individual GE species without derivatization.

2.2.1. Principle

The oil sample is diluted and subjected to a cleanup procedure to remove interfering triglycerides. The intact GEs are then separated by reverse-phase liquid chromatography and detected by tandem mass spectrometry. Isotope dilution is used for accurate quantification.

2.2.2. Materials and Reagents

-

Palm oil sample

-

Isotopic Internal Standard: Glycidol-d5 labeled standards.[1]

-

Solvents: Acetonitrile, methanol, water (LC-MS grade).

-

Solid Phase Extraction (SPE) cartridges for cleanup.[2]

2.2.3. Sample Preparation

-

Sample Weighing and Dilution: Weigh an appropriate amount of the palm oil sample and dissolve it in a suitable solvent mixture (e.g., chloroform and acetone).[1]

-

Internal Standard Spiking: Add a known amount of the isotopic internal standard solution.

-

Cleanup: Perform a double SPE procedure to remove the bulk of the triglycerides, which can interfere with the analysis.[1][2]

2.2.4. LC-MS/MS Instrumental Analysis

-

Liquid Chromatograph (LC): UPLC system or equivalent.[9]

-

Mass Spectrometer (MS): Triple quadrupole tandem mass spectrometer (e.g., Sciex 4000 QTRAP).

-

Column: C18 reverse-phase column.[10]

-

Mobile Phase: A gradient of methanol and water is typically used.[10]

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[1]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each GE and its isotopic standard.

Data Presentation

The following tables summarize typical quantitative data for the analysis of glycidyl esters in palm oil.

Table 1: Method Performance for Indirect GC-MS Analysis

| Parameter | Result | Reference |

| Limit of Detection (LOD) | 0.010 - 0.02 mg/kg | [3][5] |

| Limit of Quantification (LOQ) | 0.1 mg/kg | [5] |

| Recovery Rate | 87.64 - 98.99% | [3] |

| Repeatability (RSD) | 5.4 - 7.2% | [5] |

| Intermediate Precision (RSD) | 3.6 - 3.7% | [5] |

Table 2: Typical Glycidyl Ester Content in Palm Oil

| Oil Type | GE Content (as glycidol equivalent) | Reference |

| Refined Palm Oil | 0.30 - 18.00 mg/kg | [1] |

| Palm Olein | Up to 25 mg/kg | [1] |

| Palm Oil (in infant formula) | [3] |

Visualizations

Diagram 1: Experimental Workflow for Indirect GC-MS Analysis of Glycidyl Esters

Caption: Workflow for the indirect quantification of GEs in palm oil.

Diagram 2: Logical Relationship of Analytical Approaches

Caption: Overview of direct and indirect analytical methods for GEs.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]